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molecular formula C7H5Cl2NO2 B3016094 2-Amino-4,5-dichlorobenzoic acid CAS No. 20776-61-8

2-Amino-4,5-dichlorobenzoic acid

Cat. No. B3016094
M. Wt: 206.02
InChI Key: MQWFRBVVABTUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855292B2

Procedure details

Methyl 2-amino-4,5-dichlorobenzoate (2.1 g, 9.41 mmol) was dissolved in THF (15 mL) and water (30 mL) was added. LiOH (0.79 g, 18.8 mmol) was added the mixture was stirred overnight at rt. The product was precipitated by addition of 10% aq. HCl (30 mL) and isolated by suction filtration. The white solid was dried under vacuum (1.6 g, 81%). 1H NMR (400 MHz, DMSO-d6): 7.78 (s, 1H), 7.01 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.79 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O.[Li+].[OH-]>C1COCC1>[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was precipitated by addition of 10% aq. HCl (30 mL)
CUSTOM
Type
CUSTOM
Details
isolated by suction filtration
CUSTOM
Type
CUSTOM
Details
The white solid was dried under vacuum (1.6 g, 81%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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